2,7-Dimethyl-1-naphthaldehyde
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Overview
Description
2,7-Dimethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 7, and an aldehyde group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1-naphthaldehyde typically involves the formylation of 2,7-dimethylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to ensure the selective introduction of the aldehyde group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure selectivity.
Major Products:
Oxidation: 2,7-Dimethyl-1-naphthoic acid.
Reduction: 2,7-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,7-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various functional materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of fluorescent probes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1-naphthaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound’s methyl groups can influence its reactivity and selectivity in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups, leading to different reactivity and applications.
2,6-Dimethyl-1-naphthaldehyde: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
2,7-Dimethyl-1-naphthoic acid: The oxidized form of 2,7-Dimethyl-1-naphthaldehyde.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and selectivity in various chemical reactions. This structural uniqueness makes it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C13H12O |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,7-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-8H,1-2H3 |
InChI Key |
SRTLIZFELKGWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2C=O)C |
Origin of Product |
United States |
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